molecular formula C10H18 B1216576 Vinylcyclooctane CAS No. 61142-41-4

Vinylcyclooctane

Cat. No.: B1216576
CAS No.: 61142-41-4
M. Wt: 138.25 g/mol
InChI Key: UPHVHMSLLBDZEV-UHFFFAOYSA-N
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Description

Vinylcyclooctane, also known as this compound, is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Toxicological Studies of Vinylcyclooctane in Mice : A study by Gervasi et al. (1983) found that this compound, when administered to mice, caused a reduction in hepatic microsomal cytochrome P-450, heme, and monooxygenase activities. This was accompanied by the depletion of hepatic reduced glutathione levels and the formation of abnormal 'green pigments', suggesting that this compound's metabolism involves glutathione.

  • Metabolism of this compound in Liver Microsomes : Another study by Gervasi et al. (1984) on the metabolism of this compound in liver microsomes of mice revealed that this compound binds to the active site of cytochrome P-450 and forms an epoxide as the main metabolite. Approximately 40% of the microsomal P-450 isozymes were destroyed during this process.

  • Application and Modification of Poly(vinylidene fluoride) (PVDF) Membranes : Research by Kang & Cao (2014) showed that PVDF membranes, which are related to vinyl polymers, have been extensively used in scientific research and industrial processes due to their high thermal stability and good chemical resistance. These membranes have applications in water treatment, gas separation, pollutants removal, and other areas.

  • Degradable Vinyl Polymers for Biomedical Applications : A study by Delplace & Nicolas (2015) highlighted the importance of developing synthetic strategies for degradable vinyl polymers, given their potential in a wide range of applications from medicine to microelectronics and environmental protection.

  • Electroactive Phases of Poly(vinylidene fluoride) : Research by Martins, Lopes, & Lanceros‐Méndez (2014) indicated that PVDF and its copolymers, which are related to vinyl compounds, are important for their high dielectric constant and electroactive response, including piezoelectric, pyroelectric, and ferroelectric effects, with applications in various fields such as biomedicine and energy storage.

Mechanism of Action

Target of Action

Vinylcyclooctane, also known as ethenylcyclooctane, primarily targets the cytochrome P-450 (P-450) enzyme system . This enzyme system plays a crucial role in the metabolism of various substances, including drugs, toxins, and endogenous compounds.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the metabolism of xenobiotics by cytochrome P450 . The formation of the epoxide metabolite suggests that this compound may undergo an epoxidation reaction , which is a common biotransformation process for xenobiotics in the P-450 system .

Pharmacokinetics

Given its interaction with the p-450 system, it can be inferred that it undergoes hepatic metabolism

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of an epoxide metabolite Epoxides are reactive molecules that can further interact with cellular components, potentially leading to various biological effects

Safety and Hazards

The safety data sheet for Vinylcyclooctane was not available in the search results . Therefore, it’s recommended to handle it with appropriate safety measures until more information is available.

Properties

IUPAC Name

ethenylcyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHVHMSLLBDZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210036
Record name Vinylcyclooctane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Vinylcyclooctane
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CAS No.

61142-41-4
Record name Vinylcyclooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61142-41-4
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Record name Vinylcyclooctane
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Record name Vinylcyclooctane
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Record name Vinylcyclooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Vinylcyclooctane interact with Cytochrome P-450, and what are the downstream effects?

A1: The research paper investigates the metabolic pathway of this compound, specifically its interaction with Cytochrome P-450 enzymes. [] While the abstract doesn't detail the exact mechanism, it highlights that this compound metabolism involves a partitioning between epoxide formation and the destruction of the Cytochrome P-450 enzyme itself. [] This suggests that this compound can act as both a substrate and an inhibitor of this crucial enzymatic system. Further research would be needed to elucidate the precise binding interactions and the downstream consequences of this dualistic behavior.

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